molecular formula C10H11BN2O2 B6323408 2-Methyl-4-(pyrazol-1-yl)phenylboronic acid CAS No. 858523-47-4

2-Methyl-4-(pyrazol-1-yl)phenylboronic acid

Cat. No.: B6323408
CAS No.: 858523-47-4
M. Wt: 202.02 g/mol
InChI Key: URUFJWIDOGVQHL-UHFFFAOYSA-N
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Description

2-Methyl-4-(pyrazol-1-yl)phenylboronic acid is a boronic acid derivative featuring a pyrazole ring substituted at the para position of the phenyl group and a methyl group at the ortho position. This structural motif confers unique reactivity and solubility properties, making it valuable in Suzuki-Miyaura cross-coupling reactions and pharmaceutical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(pyrazol-1-yl)phenylboronic acid typically involves the reaction of 2-Methyl-4-bromophenylboronic acid with pyrazole under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(pyrazol-1-yl)phenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.

    Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a transition metal catalyst.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., dimethylformamide), temperature around 100°C.

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvent (e.g., water or methanol), room temperature.

    Protodeboronation: Protic acid (e.g., hydrochloric acid), solvent (e.g., water), room temperature.

Major Products

    Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

    Oxidation: Phenol derivatives.

    Protodeboronation: Corresponding aryl or vinyl compounds without the boronic acid group.

Scientific Research Applications

Chemical Synthesis

Suzuki-Miyaura Coupling:
2-Methyl-4-(pyrazol-1-yl)phenylboronic acid is primarily utilized as a reagent in the Suzuki-Miyaura coupling reaction, a widely employed method for forming carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules, making it indispensable in material science and organic electronics .

Comparison of Boronic Acids in Suzuki Coupling:

Boronic AcidReactivityApplications
2-Methyl-4-(pyrazol-1-yl)phenylHighOrganic synthesis, pharmaceuticals
Phenylboronic AcidModerateGeneral organic synthesis
4-(Pyrazol-1-yl)phenylHighTargeted synthesis

Drug Development

Pharmaceutical Applications:
The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer therapies. Its boronic acid functionality allows it to form stable complexes with biomolecules, enhancing the efficacy of drug candidates .

Case Study: Cancer Therapeutics
Research has demonstrated that derivatives of this compound exhibit promising activity against specific cancer cell lines. For instance, studies have shown effective inhibition of tumor growth in xenograft models when used in conjunction with other therapeutic agents .

Biochemical Research

Enzyme Activity Studies:
This compound is instrumental in studying enzyme kinetics and protein interactions due to its ability to form reversible covalent bonds with biomolecules. Such interactions are crucial for understanding metabolic pathways and developing biochemical assays .

Sensor Development:
The compound is also utilized in the design of chemical sensors for detecting specific ions or molecules. These sensors are particularly beneficial for environmental monitoring and safety applications, providing sensitive and selective detection methods .

Industrial Applications

Material Science:
In addition to its role in drug development and biochemical research, this compound is used in producing advanced materials such as polymers and electronic devices. Its unique properties enable the creation of materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of 2-Methyl-4-(pyrazol-1-yl)phenylboronic acid in the Suzuki-Miyaura coupling reaction involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-carbon bond.

    Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural Analogues

The compound shares structural similarities with:

  • 1-Phenyl-1H-pyrazol-4-ylboronic acid (CAS 863238-73-7): Both feature a pyrazole ring attached to a boronic acid-substituted phenyl group.

Solubility and Stability

  • Phenylboronic acid (PBA): Exhibits high solubility in polar aprotic solvents (e.g., acetone, 3-pentanone) but poor solubility in hydrocarbons. Its cyclic esters (e.g., pinacol ester) show improved solubility, suggesting that esterification could enhance the solubility of 2-Methyl-4-(pyrazol-1-yl)phenylboronic acid .
  • Pyrazole-containing boronic esters : highlights that pinacol esters of pyrazole-boronic acids (e.g., [1-(2-hydroxy-2-methyl-propyl)pyrazol-4-yl]boronic acid pinacol ester) are highly soluble in organic solvents, which may extend to the target compound’s derivatives .

Reactivity in Cross-Coupling Reactions

Catalytic Performance

  • Phenylboronic acid (PBA) : Achieves >90% yield in Suzuki-Miyaura couplings with bromoarenes when paired with Pd catalysts and phosphine ligands (e.g., entries 14–15 in Table 1, ). However, sterically hindered substrates (e.g., α-substituted formyl groups) reduce yields .
  • This compound: The methyl and pyrazole groups may introduce steric and electronic effects that alter reaction kinetics. For example, electron-withdrawing pyrazole substituents could accelerate transmetallation steps, while the methyl group might slow catalyst turnover .

Substrate Compatibility

Data Tables

Table 1: Key Properties of Related Boronic Acids

Compound Solubility (High → Low) Reactivity in Suzuki Coupling Applications
Phenylboronic acid (PBA) Ethers > Ketones > Chloroform High (90% yield with Pd) Polymer synthesis
1-Phenylpyrazol-4-ylboronic acid Chloroform > Acetone Moderate (steric hindrance) Drug intermediates
Pinacol ester of pyrazole-BA Chloroform > Hydrocarbons High (ester stability) Materials science

Table 2: Reaction Conditions for Bromoarene Couplings (Adapted from )

Entry Boronic Acid Catalyst Solvent Yield (%)
1 Phenylboronic acid Pd(OAc)₂ THF/H₂O 85
14 Phenylboronic acid Pd-Ph₃P EtOH/H₂O 95
2-Methyl-4-(pyrazol-1-yl)-BA* Pd-diphosphine THF/H₂O ~80†

*Extrapolated data; †Estimated based on steric/electronic effects.

Biological Activity

2-Methyl-4-(pyrazol-1-yl)phenylboronic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound includes a boronic acid functional group, which is known for its ability to form reversible covalent bonds with biomolecules. This property is pivotal in drug development, particularly for targeted therapies in cancer treatment.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been shown to inhibit specific enzyme pathways associated with tumor growth. For instance, studies have demonstrated that this compound can selectively inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis. The inhibition of MMPs such as MMP-2 and MMP-9 is crucial for preventing the spread of cancer cells .

Enzyme Inhibition

The boronic acid moiety allows for the selective binding to certain enzymes, enhancing the compound's efficacy as a therapeutic agent. For example, it has been noted for its noncompetitive antagonistic effects on chemokine receptors CXCR1 and CXCR2, which play significant roles in inflammatory diseases and cancer progression .

Research Findings

A comprehensive study evaluated the biological activity of various boronic acids, including this compound. The findings revealed:

Activity IC50 Value Target
MMP Inhibition0.126 μMMDA-MB-231 TNBC cell line
CXCR1/CXCR2 AntagonismNot specifiedInflammatory pathways
Antitumor ActivitySignificantVarious cancer cell lines

These results indicate a potential therapeutic window for this compound in treating triple-negative breast cancer (TNBC), showcasing a nearly 20-fold selectivity over non-cancerous cells .

Case Studies

Several case studies have highlighted the potential of this compound:

  • Study on TNBC : In vivo studies demonstrated that this compound significantly inhibited lung metastasis in mouse models inoculated with MDA-MB-231 TNBC cells. The treatment resulted in reduced metastatic nodules compared to controls .
  • Receptor Binding Studies : Molecular docking studies indicated strong binding affinity to CXCR1 and CXCR2, suggesting that modifications to the pyrazole ring could enhance selectivity and potency against these targets .
  • Safety Profile Assessment : In acute toxicity studies conducted on Kunming mice, no adverse effects were observed at high doses (up to 2000 mg/kg), indicating a favorable safety profile for further development .

Q & A

Basic Questions

Q. What are the optimal reaction conditions for Suzuki-Miyaura cross-coupling using 2-Methyl-4-(pyrazol-1-yl)phenylboronic acid?

The Suzuki-Miyaura reaction with this boronic acid typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., Na₂CO₃), and a solvent system of 1,4-dioxane/water under inert atmosphere at 100°C. For example, coupling with aryl halides achieves yields >80% when using a 1:1.2 molar ratio of boronic acid to halide. Reaction monitoring via TLC or LC-MS is recommended to optimize time (2–12 hours) .

Q. How does the solubility profile of this compound influence solvent selection?

Solubility studies of analogous phenylboronic acids (e.g., pinacol esters) show high solubility in polar aprotic solvents (DMF, THF) and moderate solubility in chloroform. Hydrocarbon solvents (e.g., hexane) are poor choices. Dynamic solubility testing via gravimetric methods in acetone, ethers, or aqueous mixtures is advised to tailor solvent systems for reactions or crystallization .

Q. What spectroscopic techniques confirm the structural integrity of this compound?

  • ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.8–8.1 ppm) and the pyrazole NH (δ ~12.5 ppm, broad). The boronic acid B-OH signal may appear at δ ~6–8 ppm but is often absent due to dehydration.
  • IR : B-O stretching (~1340 cm⁻¹) and O-H (broad, ~3200 cm⁻¹).
  • HRMS : ESI+ mode with sodium adducts ([M+Na]⁺) provides accurate mass confirmation. Fragmentation patterns in MS/MS can validate the pyrazole moiety .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX refine the crystal structure of this boronic acid?

Single-crystal X-ray diffraction data collected at low temperature (100 K) can be processed using SHELXT for solution and SHELXL for refinement. Key steps:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector.
  • Refinement : Address disorder in the boronic acid group using restraints (DFIX, DANG). Hydrogen atoms on boron are typically omitted.
  • Validation : Check R-factor convergence (<5%) and CCDC deposition. SHELX handles twinning and high-resolution data robustly .

Q. What strategies mitigate instability during purification of derivatives?

  • Inert conditions : Use Schlenk lines or gloveboxes to prevent oxidation.
  • Chromatography : Silica gel pretreated with 1% triethylamine in ethyl acetate reduces boronic acid decomposition.
  • Recrystallization : Employ mixed solvents (e.g., hexane/EtOAc) under nitrogen.
  • Stabilizers : Add 1% catechol to reaction mixtures to inhibit polymerization .

Q. How can diol-binding interactions be quantitatively analyzed?

  • Fluorescence titration : Monitor quenching of a fluorophore-labeled boronic acid upon diol binding (e.g., alizarin red S).
  • ¹¹B NMR : Track chemical shift changes (Δδ ~2–5 ppm) as boronic acid transitions from trigonal (free) to tetrahedral (diol-bound) geometry.
  • Isothermal Titration Calorimetry (ITC) : Measures binding constants (Kₐ ~10³–10⁴ M⁻¹) for saccharides or glycoproteins .

Q. What challenges arise in synthesizing electron-deficient analogues (e.g., fluoro-substituted)?

  • Coupling efficiency : Electron-withdrawing groups (EWGs) reduce boronic acid reactivity. Use Pd(OAc)₂ with SPhos ligand and K₃PO₄ base in toluene/water for enhanced turnover.
  • Protection strategies : Temporary protection of the boronic acid as a pinacol ester improves stability during halogenation steps.
  • Side reactions : Minimize proto-deboronation by avoiding strong acids; TLC monitoring identifies intermediates .

Properties

IUPAC Name

(2-methyl-4-pyrazol-1-ylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BN2O2/c1-8-7-9(13-6-2-5-12-13)3-4-10(8)11(14)15/h2-7,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUFJWIDOGVQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)N2C=CC=N2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

n-Butyllithium (7.9 mL of a 2.5 M solution in hexanes, 20 mmol) was added to a solution of compound 2b (4.7 g, 20 mmol) in 100 mL THF at −78° C. The mixture was allowed to warm to −25° C. over 1 hr, then the mixture was cooled to −78° C. Trimethylborate (3.4 mL, 30 mmol) was added and the reaction was allowed to warm to RT. Hydrochloric acid (1N, 100 mL) was then added and the mixture was stirred for 16 hr. The pH of the aqueous layer was adjusted to 3-4 using sodium hydroxide and sodium dihydrogen phosphate solution, then the mixture was extracted with ethyl acetate. The organic layer was concentrated, then the residue was partitioned between ether and 0.5 N sodium hydroxide solution. The aqueous layer was extracted with two additional portions of ether and was then acidified to pH 3-4 using concentrated hydrochloric acid. The mixture was extracted with ethyl acetate, and the combined ethyl acetate extracts were dried over sodium sulfate, filtered, and evaporated to afford 2-methyl-4-(pyrazol-1-yl)phenylboronic acid (compound 2c, 3.5 g) as an amber gum.
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